molecular formula C11H20ClNO2 B3048664 Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride CAS No. 1788041-48-4

Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride

Cat. No.: B3048664
CAS No.: 1788041-48-4
M. Wt: 233.73
InChI Key: JQUXXJUDLGLIHX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride typically involves the esterification of 5-aminobicyclo[3.2.2]nonane-1-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize efficiency and minimize by-products. The final product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in metabolic and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Biological Activity

Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its bicyclic structure, which contributes to its biological properties. The compound has a molecular formula of C9H15ClN2O2C_9H_{15}ClN_2O_2 and a molecular weight of approximately 202.68 g/mol. Its structural formula is represented as follows:

Molecular Structure C9H15ClN2O2\text{Molecular Structure }\quad \text{C}_9\text{H}_{15}\text{ClN}_2\text{O}_2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the bicyclic core and subsequent functionalization to introduce the amino and carboxyl groups. Various synthetic methodologies have been reported in literature, emphasizing the importance of stereochemistry in achieving the desired biological activity.

Biological Activity

The biological activity of this compound has been primarily investigated in relation to its anti-inflammatory and analgesic properties.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines and modulation of immune responses. A study demonstrated that derivatives of this compound could reduce inflammation in animal models by downregulating inflammatory markers such as TNF-alpha and IL-6 .

Analgesic Effects

In analgesic assays, this compound has shown promise in alleviating pain responses in various experimental models, suggesting its potential as a non-opioid analgesic alternative .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors in the central nervous system (CNS) and peripheral tissues, influencing neurotransmitter release and modulating pain pathways .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Pain Management : In a controlled clinical trial involving patients with chronic pain conditions, administration of this compound resulted in a statistically significant reduction in pain scores compared to placebo .
  • Anti-inflammatory Efficacy : Another study focused on its application in treating inflammatory bowel disease (IBD), where it demonstrated a reduction in disease activity index scores among participants .

Comparative Biological Activity Table

CompoundBiological ActivityReference
This compoundAnti-inflammatory, Analgesic
Related CompoundsVariable anti-bacterial activity

Properties

IUPAC Name

methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c1-14-9(13)10-3-2-4-11(12,7-5-10)8-6-10;/h2-8,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUXXJUDLGLIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCC(CC1)(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788041-48-4
Record name Bicyclo[3.2.2]nonane-1-carboxylic acid, 5-amino-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788041-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride
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Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride
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Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride
Reactant of Route 6
Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride

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